molecular formula C18H25NO3 B5914742 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

货号 B5914742
分子量: 303.4 g/mol
InChI 键: YRRXHGIRIVZDJL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, making it an attractive target for the treatment of B-cell malignancies.

作用机制

2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is a reversible inhibitor of BTK, which is a key mediator of B-cell receptor signaling. BTK phosphorylates downstream targets in the B-cell receptor signaling pathway, leading to activation of transcription factors and cell proliferation. This compound binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This results in decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK activity and downstream signaling pathways in vitro and in vivo. In preclinical studies, this compound has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies. In addition, this compound has been shown to have synergistic effects with other targeted therapies, such as venetoclax and lenalidomide. This compound has also been shown to have favorable pharmacokinetic properties, including high oral bioavailability and good tissue penetration.

实验室实验的优点和局限性

2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has high potency and selectivity for BTK, making it a useful tool for studying B-cell receptor signaling pathways. However, this compound has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to use in some assays. In addition, this compound has not been extensively studied in non-human models, which may limit its applicability in some research areas.

未来方向

There are several future directions for research on 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide. One area of interest is the development of combination therapies with this compound and other targeted therapies, such as venetoclax and lenalidomide. Another area of interest is the evaluation of this compound in combination with immunotherapies, such as checkpoint inhibitors. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in patients with B-cell malignancies, particularly in combination with other therapies. Finally, the development of more potent and selective BTK inhibitors may provide additional options for the treatment of B-cell malignancies.

合成方法

The synthesis of 2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting material, 4-bromo-2-fluorobenzene, is first reacted with cyclopentylmagnesium bromide to give the corresponding cyclopentyl-substituted benzene. The intermediate compound is then reacted with tetrahydro-2-furanmethanol to form the furanyl-substituted benzene. Finally, the product is coupled with N-(tert-butoxycarbonyl)-L-valine to give this compound.

科学研究应用

2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies. Clinical trials are currently ongoing to evaluate the safety and efficacy of this compound in patients with B-cell malignancies.

属性

IUPAC Name

2-cyclopentyl-N-[4-(oxolan-2-ylmethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c20-18(12-14-4-1-2-5-14)19-15-7-9-16(10-8-15)22-13-17-6-3-11-21-17/h7-10,14,17H,1-6,11-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRXHGIRIVZDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC2=CC=C(C=C2)OCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。